![molecular formula C10H11N3O B3016727 3-甲基-2-(丙-2-烯-1-氧基)-3H-咪唑并[4,5-b]吡啶 CAS No. 2167162-38-9](/img/structure/B3016727.png)

3-甲基-2-(丙-2-烯-1-氧基)-3H-咪唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

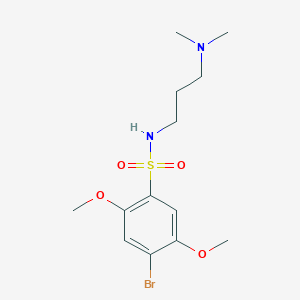

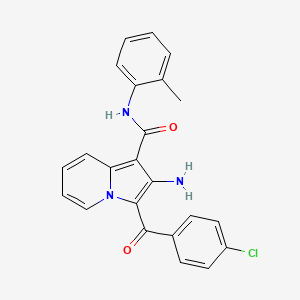

The compound "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" is a derivative of the imidazo[4,5-b]pyridine class, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and their use in the synthesis of pharmaceuticals. The compound contains a methyl group at the 3-position and a prop-2-en-1-yloxy group at the 2-position of the imidazo[4,5-b]pyridine core.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization reactions and the introduction of various substituents at different positions on the core structure. For example, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents involves cyclization of aminopyridines and chloro ketones, followed by the elaboration of the side chain at the 3-position . Although the exact synthesis of "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" is not detailed in the provided papers, similar synthetic strategies could be employed, such as starting with the appropriate aminopyridine and chloro ketone precursors.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been studied using density functional theory (DFT) and X-ray crystallography. The bond lengths and angles are found to be in good agreement with experimental data, and the presence of substituents can influence the proton position of the NH group at the imidazole unit . The specific molecular structure of "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" would likely show similar characteristics, with the substituents affecting the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including rearrangements and reactions with nucleophiles. For instance, substituted isoxazolones can rearrange to imidazo[1,2-a]pyridines with the use of triethylamine . The reactivity of the CN and --CH2-- groups in 1-methyl-1H-2-cyanomethyl-imidazo[4,5-b]pyridine has also been investigated, leading to the synthesis of dipyridoimidazole derivatives . The chemical reactivity of "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" would depend on the functional groups present and could potentially participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The presence of a hydrogen bond in the NH group of the imidazole unit can be confirmed by IR spectra, which show a broad and strong contour in the 2000–3100 cm^-1 range . The physical properties such as melting point, solubility, and stability would be specific to "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" and would require experimental determination. Chemical properties like reactivity and selectivity in reactions would be affected by the electron-donating and withdrawing effects of the methyl and prop-2-en-1-yloxy groups.

科学研究应用

分子和结构分析

- 已使用密度泛函理论 (DFT) 分析了 3H-咪唑并[4,5-b]吡啶衍生物的分子结构和振动能级,从而深入了解了它们的几何和电子性质。这项研究对在分子水平上了解 3-甲基-2-(丙-2-烯-1-氧基)-3H-咪唑并[4,5-b]吡啶的性质具有重要意义 (Lorenc 等人,2008)。

合成和衍生物

- 已经合成和探索了具有潜在抗结核活性的咪唑并[4,5-b]吡啶衍生物,这可能与研究 3-甲基-2-(丙-2-烯-1-氧基)-3H-咪唑并[4,5-b]吡啶有关 (Bukowski & Janowiec,1996)。

缓蚀

- 已对咪唑并[4,5-b]吡啶衍生物在抑制低碳钢腐蚀方面的性能进行了评估,该应用已扩展到各种工业和科学领域 (Saady 等人,2021)。

抗结核活性

- 研究重点是合成 3-(2-咪唑并[4,5-b]吡啶)丙酸的衍生物以获得潜在的抗结核活性,这对于开发结核病的新疗法具有重要意义 (Bukowski & Janowiec,1989)。

抗癌和抗菌潜力

- 已经从咪唑并[4,5-b]吡啶中合成了针对结核分枝杆菌的新型治疗剂,展示了它们在药物化学和药物发现中的潜力 (Harer & Bhatia,2015)。

- 已经探索了 3H-咪唑并[4,5-b]吡啶衍生物的合成,显示出显着的抗癌和抗菌活性,表明这是一个有希望的进一步研究和药物开发领域 (Shelke 等人,2017)。

荧光性质

- 已经合成了与咪唑并[4,5-b]吡啶结构相关的吡啶并[2,1:2,3]咪唑并[4,5-b]喹啉的新型衍生物,具有显着的荧光性质,可用于染料和颜料工业 (Rahimizadeh 等人,2010)。

安全和危害

属性

IUPAC Name |

3-methyl-2-prop-2-enoxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-3-7-14-10-12-8-5-4-6-11-9(8)13(10)2/h3-6H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEGKUKTWGIIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)

![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)